5-(5-Chlorothiophen-2-YL)-3-{3-methyl-[1,2,4]triazolo[4,3-A]pyridin-6-YL}-1,2,4-oxadiazole
Description
5-(5-Chlorothiophen-2-YL)-3-{3-methyl-[1,2,4]triazolo[4,3-A]pyridin-6-YL}-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a chlorothiophene ring, a triazolopyridine moiety, and an oxadiazole ring. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
5-(5-chlorothiophen-2-yl)-3-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN5OS/c1-7-16-17-11-5-2-8(6-19(7)11)12-15-13(20-18-12)9-3-4-10(14)21-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUMQWFBVMIHPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)C3=NOC(=N3)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chlorothiophen-2-YL)-3-{3-methyl-[1,2,4]triazolo[4,3-A]pyridin-6-YL}-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorothiophene Intermediate: The chlorothiophene ring is synthesized through a halogenation reaction of thiophene using chlorine or other chlorinating agents under controlled conditions.
Construction of the Triazolopyridine Moiety: The triazolopyridine ring is formed via a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridine carboxylic acids.
Assembly of the Oxadiazole Ring: The final step involves the formation of the oxadiazole ring through a cyclization reaction of the chlorothiophene and triazolopyridine intermediates using reagents like acyl hydrazides and nitriles under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, solvent-free conditions, and continuous flow reactors to streamline the synthesis process and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(5-Chlorothiophen-2-YL)-3-{3-methyl-[1,2,4]triazolo[4,3-A]pyridin-6-YL}-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxadiazole ring to its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted chlorothiophene derivatives.
Scientific Research Applications
5-(5-Chlorothiophen-2-YL)-3-{3-methyl-[1,2,4]triazolo[4,3-A]pyridin-6-YL}-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an anticancer agent due to its ability to inhibit specific kinases involved in cell proliferation.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into molecular interactions and pathways.
Pharmaceutical Development: The compound serves as a lead molecule for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a building block for the development of novel chemical entities.
Mechanism of Action
The mechanism of action of 5-(5-Chlorothiophen-2-YL)-3-{3-methyl-[1,2,4]triazolo[4,3-A]pyridin-6-YL}-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active sites of these targets, inhibiting their activity and disrupting cellular processes. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share structural similarities and exhibit kinase inhibition properties.
Triazolopyrazine Derivatives: Known for their dual inhibition of c-Met and VEGFR-2 kinases, these compounds have applications in cancer therapy.
Thiadiazine Derivatives: These compounds possess diverse pharmacological activities, including antimicrobial and anticancer properties.
Uniqueness
5-(5-Chlorothiophen-2-YL)-3-{3-methyl-[1,2,4]triazolo[4,3-A]pyridin-6-YL}-1,2,4-oxadiazole is unique due to its combination of structural features, which confer distinct biological activities and therapeutic potential. Its ability to inhibit multiple molecular targets and its versatility in chemical reactions make it a valuable compound in scientific research and pharmaceutical development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
